1-(3,4-dimethoxyphenyl)-N-(4-fluorophenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carbothioamide
Description
Properties
IUPAC Name |
1-(3,4-dimethoxyphenyl)-N-(4-fluorophenyl)-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine-2-carbothioamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22FN3O2S/c1-27-19-10-5-15(14-20(19)28-2)21-18-4-3-11-25(18)12-13-26(21)22(29)24-17-8-6-16(23)7-9-17/h3-11,14,21H,12-13H2,1-2H3,(H,24,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTLLRXGWYOKXGR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2C3=CC=CN3CCN2C(=S)NC4=CC=C(C=C4)F)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22FN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Mode of Action
Without specific knowledge of the compound’s primary target, it’s challenging to provide a detailed explanation of its mode of action. Based on its structural features, it may interact with its targets via non-covalent interactions such as hydrogen bonding, pi-stacking, and van der waals forces.
Biochemical Pathways
Given the lack of specific target information, it’s difficult to predict the downstream effects of this compound on cellular pathways.
Pharmacokinetics
These properties are crucial for understanding the compound’s bioavailability, which refers to the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action.
Result of Action
The molecular and cellular effects of this compound’s action are currently unknown. Without information on the compound’s target and mode of action, it’s challenging to predict its potential effects.
Biological Activity
The compound 1-(3,4-dimethoxyphenyl)-N-(4-fluorophenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carbothioamide is a novel heterocyclic compound that has garnered attention for its potential biological activities. This article reviews its synthesis, biological properties, and mechanisms of action based on available literature.
Chemical Structure and Synthesis
This compound belongs to the class of dihydropyrrolo[1,2-a]pyrazines , which are known for diverse biological activities. The synthesis typically involves multi-step reactions including the formation of the pyrazine ring and subsequent modifications to incorporate the dimethoxyphenyl and fluorophenyl groups. The specific synthetic pathway can vary, but generally includes:
- Formation of the core dihydropyrrole structure.
- Introduction of the phenyl substituents via nucleophilic aromatic substitution or coupling reactions.
Antiviral Activity
Research has indicated that compounds similar to dihydropyrrolo[1,2-a]pyrazines exhibit antiviral properties. For example, derivatives have been shown to inhibit HIV-1 integrase activity, which is crucial for viral replication. A related compound demonstrated a CIC(95) value of , indicating significant potency against HIV-1 replication in cell cultures .
Antitumor Activity
The compound's structural analogs have been tested for antitumor effects against various cancer cell lines, including:
- HeLa (cervical cancer)
- MCF7 (breast cancer)
- HCT116 (colorectal cancer)
In vitro studies have shown that certain derivatives exhibit significant cytotoxicity against these cell lines, with IC50 values in the low micromolar range .
Antimicrobial Activity
Preliminary studies suggest potential antimicrobial activity against both Gram-positive and Gram-negative bacteria. The minimal inhibitory concentration (MIC) values for related compounds ranged from 0.5 to 8 μg/mL , indicating a broad-spectrum efficacy .
The precise mechanism by which 1-(3,4-dimethoxyphenyl)-N-(4-fluorophenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carbothioamide exerts its biological effects is still under investigation. However, it is hypothesized that:
- The compound may interact with specific enzymes or receptors involved in viral replication or tumor growth.
- It could inhibit critical pathways by binding to active sites on these targets, thereby disrupting normal cellular functions.
Case Study 1: Antiviral Efficacy
A study focusing on a related dihydropyrrolo compound demonstrated effective inhibition of HIV integrase in vitro. The results indicated that modifications to the core structure could enhance antiviral activity .
Case Study 2: Anticancer Properties
Research on similar compounds revealed notable cytotoxic effects against various cancer cell lines. For instance, a derivative showed an IC50 value of against MCF7 cells, suggesting that structural modifications could lead to improved therapeutic profiles .
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Properties of Analogous Compounds
*Estimated values based on substituent contributions.
Functional Group and Substituent Analysis
Carbothioamide vs. Carboxamide
- The target compound and analogs retain the carbothioamide (-C(=S)-NH-) group, which is less polar and more lipophilic than the carboxamide (-C(=O)-NH-) in . This substitution reduces hydrogen-bond donor capacity (weaker NH···S interaction compared to NH···O) but enhances membrane permeability due to higher logP (e.g., 5.35 for vs. ~3.2 for ) .
Aromatic Substituents
- 3,4-Dimethoxyphenyl (Target) vs. 4-Ethoxyphenyl (): The dual methoxy groups in the target compound increase oxygen content and polarity compared to the single ethoxy group in . However, the ethoxy group’s larger alkyl chain marginally elevates logP (5.35 vs. ~4.8 for the target) .
- 4-Fluorophenyl (Target) vs.
Steric and Electronic Effects
Q & A
Q. What are the standard synthetic routes for this compound, and how can reaction conditions be optimized for improved yield?
The synthesis involves multi-step reactions, typically starting with condensation of a dimethoxyphenyl precursor with a fluorophenyl-substituted thiosemicarbazide. Key steps include cyclization of the pyrrolo-pyrazine core and introduction of the carbothioamide group. Optimization strategies include:
- Catalyst selection : Use of triethylamine or palladium catalysts to enhance cyclization efficiency .
- Solvent systems : Ethanol or DMF under reflux conditions to improve solubility and reaction kinetics .
- Purification : Column chromatography or recrystallization to isolate high-purity products .
Q. Which spectroscopic techniques are most effective for structural validation?
- NMR Spectroscopy : H and C NMR identify aromatic protons (δ 6.8–7.5 ppm) and carbothioamide signals (δ 165–170 ppm) .
- IR Spectroscopy : Stretching vibrations for C=S (1150–1250 cm) and aromatic C-O (1260–1300 cm) confirm functional groups .
- Mass Spectrometry : High-resolution MS validates molecular weight (e.g., [M+H] at m/z ~495) .
Q. What preliminary biological assays are recommended to screen for activity?
Initial screening should focus on:
- Enzyme inhibition : Test against kinases or proteases using fluorogenic substrates (e.g., ATPase assays) .
- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to evaluate antiproliferative effects .
- Receptor binding : Radioligand displacement assays for GPCRs or nuclear receptors .
Q. How can solubility and formulation challenges be addressed in preclinical studies?
- Co-solvents : Use DMSO-water mixtures (<5% DMSO) to enhance aqueous solubility .
- Nanoparticle encapsulation : Lipid-based carriers improve bioavailability for in vivo testing .
Q. What is the reactivity profile of the carbothioamide group in this compound?
The carbothioamide group participates in:
- Nucleophilic substitution : Reacts with alkyl halides to form thioether derivatives .
- Oxidation : Converts to sulfonamides under mild oxidizing conditions (e.g., HO) .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies elucidate the role of the 3,4-dimethoxyphenyl moiety?
Design analogs with:
- Substituent variations : Replace methoxy groups with halogens or methyl groups to assess steric/electronic effects .
- Bioisosteric replacements : Substitute the dimethoxyphenyl ring with indole or benzofuran to compare binding affinity .
- In vitro testing : Correlate modifications with IC values in target-specific assays (e.g., kinase inhibition) .
Q. How to resolve contradictions between in vitro potency and in vivo efficacy?
- Pharmacokinetic profiling : Measure plasma half-life and tissue distribution using LC-MS/MS .
- Metabolite identification : Incubate with liver microsomes to detect active/inactive metabolites .
- Dose optimization : Conduct staggered dosing in animal models to balance efficacy and toxicity .
Q. What advanced synthetic strategies (e.g., microwave-assisted synthesis) can improve scalability?
- Microwave conditions : Reduce reaction time from 12 hours to 30 minutes at 100°C, enhancing yield by 15–20% .
- Flow chemistry : Continuous synthesis minimizes side reactions and improves reproducibility .
Q. How can computational methods predict molecular targets and off-target effects?
- Molecular docking : Use AutoDock Vina to screen against kinase libraries (e.g., PDB) .
- Machine learning : Train models on ChEMBL data to predict ADMET properties .
- Network pharmacology : Map compound-protein interactions to identify secondary targets .
Q. What experimental approaches assess stability under physiological conditions?
- pH stability studies : Incubate in buffers (pH 1–9) and monitor degradation via HPLC .
- Thermal analysis : TGA/DSC to determine decomposition thresholds (>200°C) .
- Light exposure tests : UV-Vis spectroscopy to detect photodegradation products .
Methodological Notes
- References : Prioritize peer-reviewed journals (e.g., ) over commercial sources.
- Data Validation : Cross-check spectroscopic data with computational simulations (e.g., Gaussian for NMR prediction) .
- Ethical Compliance : Follow OECD guidelines for in vivo studies to ensure reproducibility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
